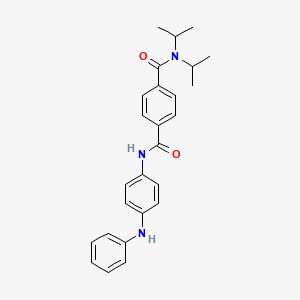
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-N,N-diisopropylterephthalamide (abbreviated as APT) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. APT is known for its ability to selectively bind to certain proteins, making it a valuable tool for studying protein structure and function.
作用機序
The mechanism of action of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves its ability to bind to specific proteins through hydrogen bonding and hydrophobic interactions. The binding of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide to proteins can induce conformational changes that affect protein function. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide depend on the specific protein that it binds to. For example, N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor. The physiological effects of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in lab experiments is its ability to selectively bind to certain proteins, allowing for the study of protein-ligand interactions in greater detail. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide is also relatively easy to synthesize and purify. However, there are also some limitations to using N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide. One limitation is that it may not bind to all proteins with high affinity, making it less useful for studying certain proteins. Additionally, N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide may have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in scientific research. One area of interest is in the development of new drugs that target specific proteins. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide can be used to screen potential drug candidates for their ability to bind to target proteins. Another area of interest is in the study of protein dynamics and conformational changes. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide can be used in combination with other techniques, such as NMR spectroscopy, to study these processes in greater detail. Overall, N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide is a valuable tool for studying protein-ligand interactions and has the potential for many future applications in scientific research.
合成法
The synthesis of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves several steps, starting with the reaction of 4-aminobenzoic acid with isopropylamine to form N-(4-aminophenyl)-N,N-diisopropylformamide. This intermediate is then reacted with terephthalic acid chloride to form N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide. The purity of the final product can be improved through recrystallization.
科学的研究の応用
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been used in a variety of scientific research applications, including protein crystallography, drug discovery, and biomolecular NMR spectroscopy. One of the main uses of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide is in the study of protein-ligand interactions. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide can selectively bind to certain proteins, allowing researchers to study the structure and function of these proteins in greater detail.
特性
IUPAC Name |
1-N-(4-anilinophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-18(2)29(19(3)4)26(31)21-12-10-20(11-13-21)25(30)28-24-16-14-23(15-17-24)27-22-8-6-5-7-9-22/h5-19,27H,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSVFLPYLEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(4-anilinophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)

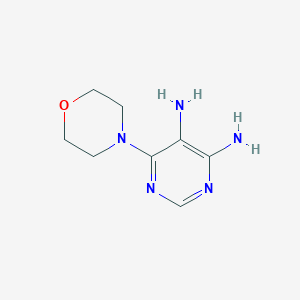
![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)
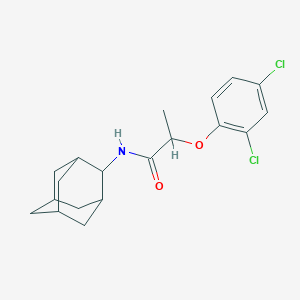
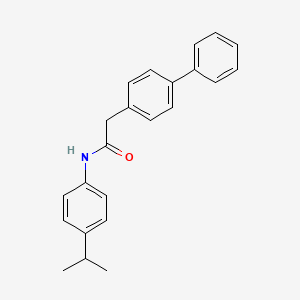
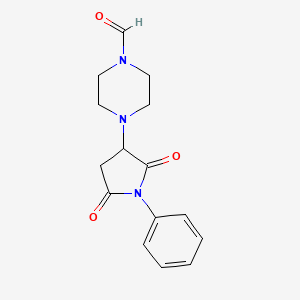
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)